Chlorohydroaspyrone A Chlorohydroaspyrone A Chlorohydroaspyrone A is a natural product found in Exophiala with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1950045
InChI: InChI=1S/C9H13ClO4/c1-4(11)8(10)6-3-7(12)5(2)14-9(6)13/h3-5,7-8,11-12H,1-2H3/t4-,5+,7-,8-/m0/s1
SMILES:
Molecular Formula: C9H13ClO4
Molecular Weight: 220.65 g/mol

Chlorohydroaspyrone A

CAS No.:

Cat. No.: VC1950045

Molecular Formula: C9H13ClO4

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

Chlorohydroaspyrone A -

Specification

Molecular Formula C9H13ClO4
Molecular Weight 220.65 g/mol
IUPAC Name (2R,3S)-5-[(1R,2S)-1-chloro-2-hydroxypropyl]-3-hydroxy-2-methyl-2,3-dihydropyran-6-one
Standard InChI InChI=1S/C9H13ClO4/c1-4(11)8(10)6-3-7(12)5(2)14-9(6)13/h3-5,7-8,11-12H,1-2H3/t4-,5+,7-,8-/m0/s1
Standard InChI Key IIYOOZPJDRONSJ-JJJMYNALSA-N
Isomeric SMILES C[C@@H]1[C@H](C=C(C(=O)O1)[C@H]([C@H](C)O)Cl)O
Canonical SMILES CC1C(C=C(C(=O)O1)C(C(C)O)Cl)O

Introduction

Chemical Structure and Properties

Chlorohydroaspyrone A belongs to the class of compounds known as aspyrones, characterized by their distinctive pyrone moiety. The compound has a molecular formula of C9H13ClO4 with a molecular weight of 220.65 g/mol. Its IUPAC name is (2R,3S)-5-[(1R,2S)-1-chloro-2-hydroxypropyl]-3-hydroxy-2-methyl-2,3-dihydropyran-6-one. The compound features a chlorohydrin moiety that contributes to its unique chemical reactivity and biological properties.

Physical and Chemical Characteristics

Chlorohydroaspyrone A presents as a crystalline compound with specific stereochemistry at four chiral centers. The absolute stereochemistry of the compound was determined through detailed physicochemical data analysis and chemical reactions . The molecular structure contains:

  • A dihydropyran-6-one ring system

  • Multiple hydroxyl groups conferring hydrogen bonding capabilities

  • A chlorine atom at a stereogenic center

  • A methyl-substituted lactone ring

The chemical structure information is summarized in Table 1 below:

PropertyValue
Molecular FormulaC9H13ClO4
Molecular Weight220.65 g/mol
Standard InChIInChI=1S/C9H13ClO4/c1-4(11)8(10)6-3-7(12)5(2)14-9(6)13/h3-5,7-8,11-12H,1-2H3/t4-,5+,7-,8-/m0/s1
Canonical SMILESCC1C(C=C(C(=O)O1)C(C(C)O)Cl)O
StereochemistryFour chiral centers: (2R,3S,1'R,2'S)

Isolation and Source Organism

Fungal Origin and Isolation

Chlorohydroaspyrone A was first isolated from the broth of a marine isolate of the fungus Exophiala, a member of the family Herpotrichiellaceae . The fungus was isolated from the surface of the marine sponge Halichondria, highlighting the importance of marine environments as sources of novel bioactive compounds .

The genus Exophiala encompasses anamorphic ascomycete fungi commonly known as black yeast-like fungi, characterized by annellidic conidiogenesis and yeast-like states . These fungi are polymorphic and display various morphological variations including budding cells, phialidic, catenate, or sympodial synanamorphs, making their taxonomic identification challenging based solely on morphological characteristics .

Isolation Procedure

The isolation of Chlorohydroaspyrone A involved several chromatographic separations guided by bioactivity assays. The general procedure typically includes:

  • Cultivation of the Exophiala strain in appropriate growth medium

  • Extraction of the fungal broth with organic solvents

  • Sequential chromatographic purification steps

  • Structure elucidation through spectroscopic analyses

Structure Elucidation

The structure of Chlorohydroaspyrone A was determined through comprehensive spectroscopic analyses, including NMR spectroscopy, mass spectrometry, and optical rotation measurements . The absolute stereochemistry was confirmed through chemical transformations and comparison with related compounds.

The compound's core structure consists of a dihydropyran-6-one ring with hydroxyl and methyl substituents, bearing a chlorohydrin-containing side chain. This structural arrangement contributes to the compound's biological activity and chemical reactivity.

Biological Activities

Antibacterial Properties

Chlorohydroaspyrone A exhibits notable antibacterial activity against several pathogenic bacterial strains, including different variants of Staphylococcus aureus . The antibacterial efficacy, as measured by minimum inhibitory concentration (MIC) values, is summarized in Table 2:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus62.5
Methicillin-resistant S. aureus (MRSA)125
Multidrug-resistant S. aureus (MDR-SA)125

These values indicate that Chlorohydroaspyrone A demonstrates promising activity against S. aureus strains, including those that are resistant to conventional antibiotics . While the MIC values are higher than those of some commercial antibiotics, they highlight the potential of Chlorohydroaspyrone A as a lead compound for antibiotic development.

Mechanism of Action

Related Compounds

Chlorohydroaspyrone A belongs to a family of related compounds isolated from the same fungal source. Chlorohydroaspyrone B, a closely related compound, was isolated alongside Chlorohydroaspyrone A from the marine fungus Exophiala .

The chemical relationship between these compounds provides insights into the biosynthetic capabilities of Exophiala species and contributes to understanding structure-activity relationships within this class of natural products.

Other related compounds isolated from the same fungal extract include:

  • Aspyrone

  • Asperlactone

  • Penicillic acid

These compounds share structural similarities with Chlorohydroaspyrone A but display varying biological activities and chemical properties .

Future Research Directions

Several potential avenues for future research on Chlorohydroaspyrone A include:

  • Detailed investigation of its mechanism of action against bacterial pathogens

  • Structure-activity relationship studies to identify essential structural features for antibacterial activity

  • Development of synthetic or semi-synthetic analogs with enhanced potency

  • Exploration of potential synergistic effects with established antibiotics

  • Investigation of other biological activities beyond antibacterial properties

These research directions could further expand our understanding of Chlorohydroaspyrone A and potentially lead to its development as a therapeutic agent or as a template for new antibacterial drug design.

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